Class‑Level Anti‑HIV Activity: The 2‑Isoxazol‑3‑yl‑Acetamide Scaffold Delivers a 3.5‑Fold Superior Therapeutic Index Over the Clinical HSP90 Inhibitor AUY922
While no direct head‑to‑head data exist for the target compound itself, the 2‑isoxazol‑3‑yl‑acetamide scaffold to which it belongs has been characterized in a series of fifteen analogues. The lead compound from that series (compound 2l) demonstrated a ~3.5‑fold improvement in therapeutic index relative to the second‑generation HSP90 inhibitor AUY922 in HIV‑1 replication assays, highlighting the scaffold's intrinsic capacity for achieving a widened safety margin [1].
| Evidence Dimension | Therapeutic Index (CC50 / EC50) in HIV-1 replication assay |
|---|---|
| Target Compound Data | Not directly tested; scaffold representative compound 2l shows TI = ~3.5 × TI of AUY922 |
| Comparator Or Baseline | AUY922 (luminespib), second‑generation HSP90 inhibitor: TI defined as 1× baseline |
| Quantified Difference | ~3.5‑fold higher therapeutic index for scaffold lead 2l vs. AUY922 |
| Conditions | HIV‑1 IIIB strain in T‑lymphoid CEM‑GFP cell line; EC50 and CC50 measured at highest non‑cytotoxic concentration (HNC) |
Why This Matters
A scaffold with a validated 3.5‑fold TI advantage over a clinical benchmark provides a strong rationale for selecting analogues bearing the same core – including the target compound – for further antiviral lead optimization.
- [1] Trivedi, J., et al. Discovery of 2‑isoxazol‑3‑yl‑acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti‑HIV activity. Eur. J. Med. Chem. 2019, 183, 111699. DOI: 10.1016/j.ejmech.2019.111699 View Source
